

Introduction to RdRP-IN-2 and the RdRp Target

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Compound of Interest

Compound Name: *RdRP-IN-2*

Cat. No.: *B8201782*

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The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of the genome of RNA viruses, including SARS-CoV-2.[1] Its essential role and conservation among coronaviruses make it a prime target for antiviral drug development.[2] RdRp inhibitors are broadly classified as nucleoside inhibitors, which mimic natural substrates and target the catalytic active site, and non-nucleoside inhibitors (NNIs), which bind to allosteric sites, often inducing conformational changes that disrupt enzyme function.[3]

RdRP-IN-2 (also referred to as Compound 17 in its primary publication) is a non-nucleotide inhibitor identified as a potent blocker of SARS-CoV-2 replication.[2][4] It is a derivative of HeE1-2Tyr, a compound originally discovered as an inhibitor of flavivirus RdRp.[2]

Quantitative Analysis of Inhibitory Activity

Biochemical and cell-based assays have been employed to quantify the inhibitory potency of **RdRP-IN-2** and its analogs against SARS-CoV-2 RdRp and viral replication. The key quantitative metrics are summarized below.

Compound	Target	Assay Type	Metric	Value	Reference
RdRP-IN-2 (Cmpd 17)	SARS-CoV-2 RdRp	Biochemical	IC ₅₀	41.2 μM	[4]
HeE1-2Tyr (Cmpd 16)	SARS-CoV-2 RdRp	Biochemical	IC ₅₀	27.6 ± 2.1 μM	[2]
Compound 18	SARS-CoV-2 RdRp	Biochemical	IC ₅₀	85.5 ± 2.0 μM	[2]
RdRP-IN-2 (Cmpd 17)	SARS-CoV-2	Cell-Based (Vero)	EC ₅₀	527.3 nM	[4]
RdRP-IN-2 (Cmpd 17)	SARS-CoV-2 / FIPV	Cell-Based	Inhibition	Complete at 50 μM	[2]

Table 1: Summary of quantitative inhibitory data for **RdRP-IN-2** and related compounds.

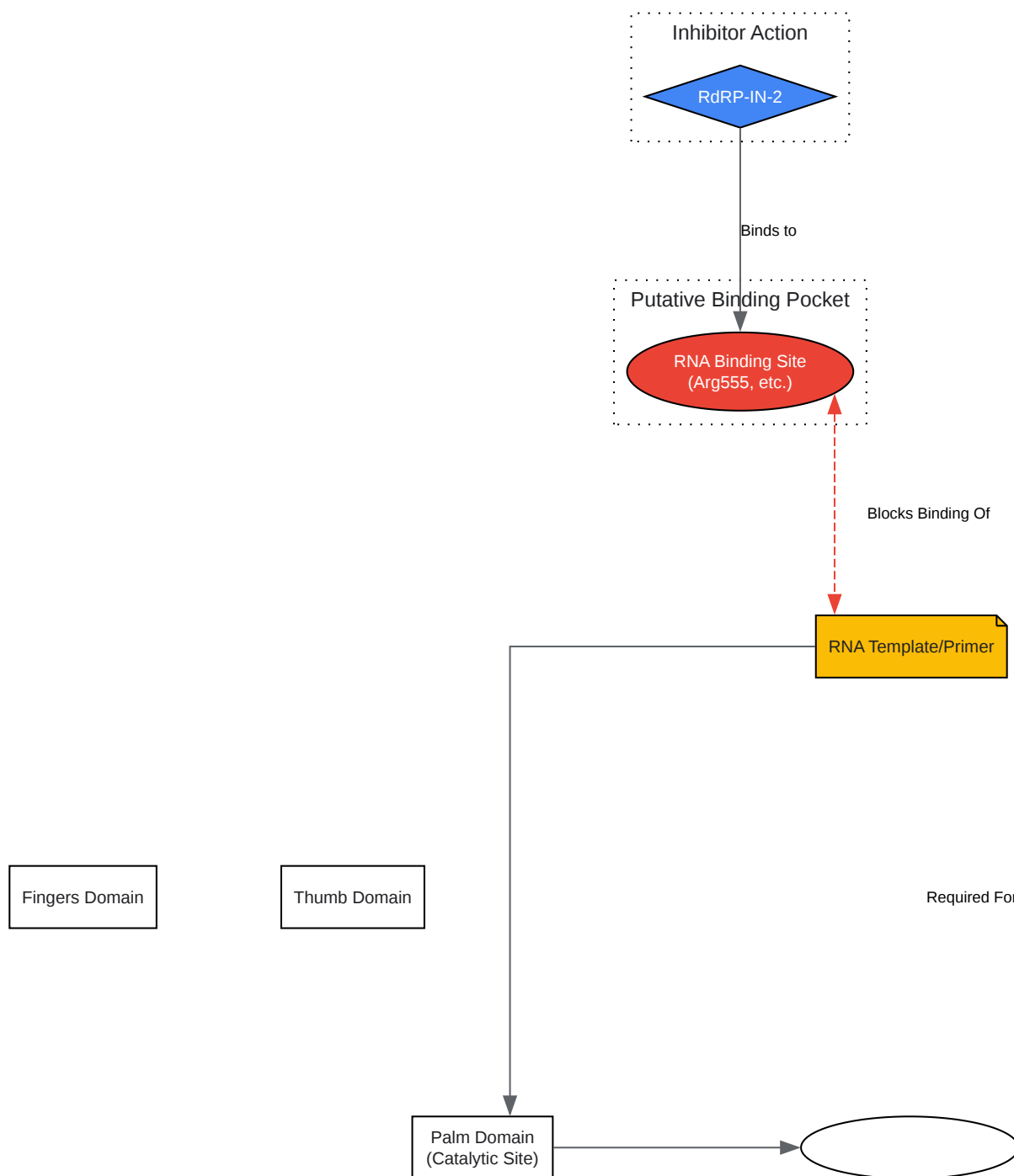
Putative Binding Site of RdRP-IN-2 on RdRp

As a non-nucleoside inhibitor, **RdRP-IN-2** is presumed to bind to an allosteric site rather than the catalytic active site within the palm domain. Structural and biochemical data for its parent compound, HeE1-2Tyr, provide significant insight into the likely binding location.

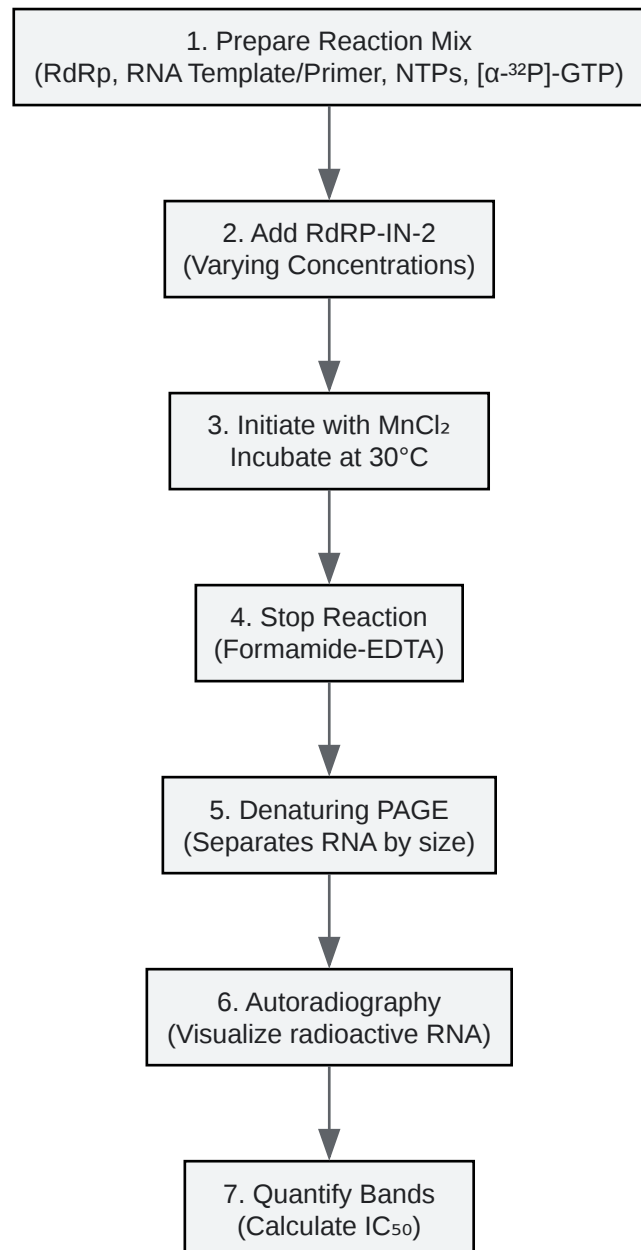
Cryo-electron microscopy studies revealed that HeE1-2Tyr binds within the RNA binding site of the SARS-CoV-2 RdRp.[5][6] This binding is competitive with the RNA template/primer, suggesting a mechanism of action that involves blocking the entry or proper positioning of the nucleic acid substrate.[5][7] It is highly probable that **RdRP-IN-2** shares this binding pocket. Structural analysis of the HeE1-2Tyr complex shows a stack of three inhibitor molecules occupying the site where RNA would normally bind.[5] This unique binding mode is stabilized by an "arginine bracket," with an ionic bond formed between the inhibitor and the guanidinium group of Arg555.[5]

Other key residues identified in or near potential non-nucleoside inhibitor binding pockets include Asn496, Asn497, Lys500, Lys551, Arg553, and Arg836.[8][9]

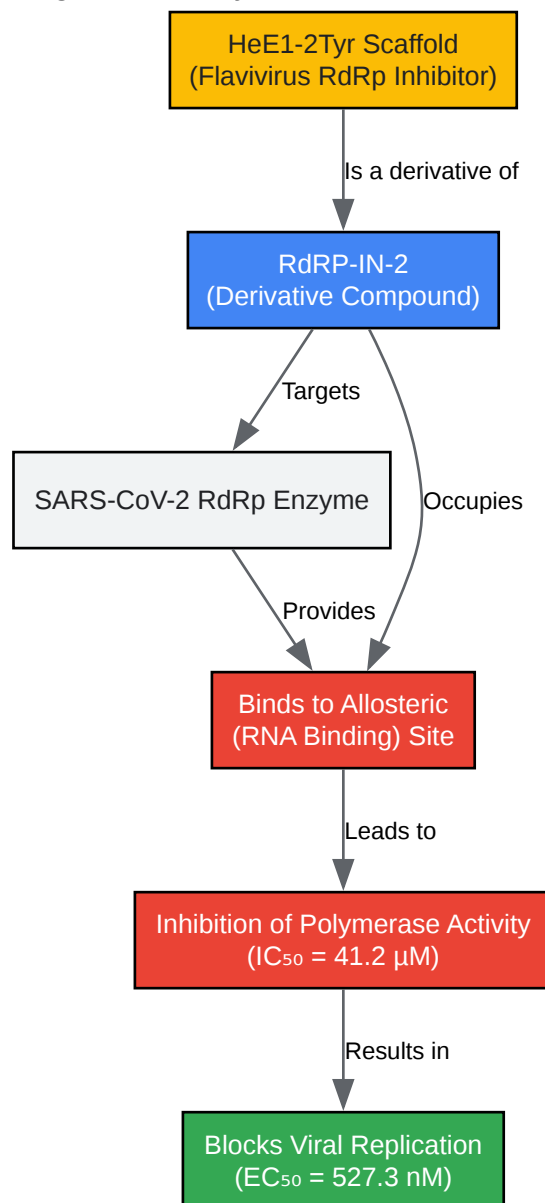
Putative Binding Mechanism of RdRP-IN-2



Workflow: Radioactive RdRp Inhibition Assay



Logical Pathway of RdRP-IN-2 Action

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References

- 1. Computational Study of SARS-CoV-2 RNA Dependent RNA Polymerase Allosteric Site Inhibition - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. mdpi.com [mdpi.com]
- 3. Potential RNA-dependent RNA polymerase (RdRp) inhibitors as prospective drug candidates for SARS-CoV-2 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor HeE1-2Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pnas.org [pnas.org]
- 8. Identifying non-nucleoside inhibitors of RNA-dependent RNA-polymerase of SARS-CoV-2 through per-residue energy decomposition-based pharmacophore modeling, molecular docking, and molecular dynamics simulation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 9. tandfonline.com [tandfonline.com]
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